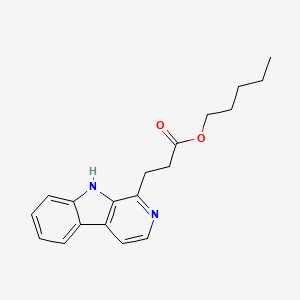
n-Pentyl beta-carboline-1-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Pentyl beta-carboline-1-propionate is a natural product found in Eurycoma longifolia with data available.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Cytotoxic Properties
n-Pentyl β-carboline-1-propionate, a beta-carboline alkaloid, has been investigated for its potential antimalarial and cytotoxic properties. In a study by Kuo et al. (2003), various beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, were isolated from the roots of Eurycoma longifolia and screened for their cytotoxic and antimalarial activities. Significant cytotoxicity was observed against human lung cancer (A-549) and breast cancer (MCF-7) cell lines (Kuo et al., 2003). Another study by Huang et al. (2011) identified beta-carboline alkaloids with antiplasmodial activities against Plasmodium falciparum strains, suggesting their potential in antimalarial applications (Huang et al., 2011).
Antileishmanial Effects
Research by Gabriel et al. (2019) explored the antileishmanial activity of β-carboline-1-propionic acid alkaloid against Leishmania amazonensis and Leishmania infantum. The study showed significant leishmanicidal activity, highlighting the potential of this compound in treating leishmaniasis (Gabriel et al., 2019).
Antibacterial Activity
Shin et al. (2010) investigated the antibacterial activity of 1-acetyl-beta-carboline against methicillin-resistant Staphylococcus aureus (MRSA). The study found that in combination with ampicillin, 1-acetyl-beta-carboline exhibited synergistic antibacterial activity (Shin et al., 2010).
Biochemical and Pharmacological Functions
Beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, demonstrate a broad spectrum of pharmacological properties. Cao et al. (2007) highlighted their role in intercalating into DNA, inhibiting various enzymes, and interacting with receptors. These alkaloids exhibit diverse biological activities such as anticonvulsant, antitumor, and antimicrobial effects (Cao et al., 2007).
Eigenschaften
Produktname |
n-Pentyl beta-carboline-1-propionate |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
pentyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-6-13-23-18(22)10-9-17-19-15(11-12-20-17)14-7-4-5-8-16(14)21-19/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3 |
InChI-Schlüssel |
OXYXZGCPXAISTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 |
Synonyme |
n-pentyl beta-carboline-1-propionate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



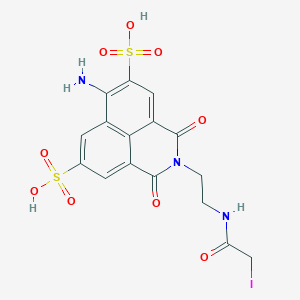
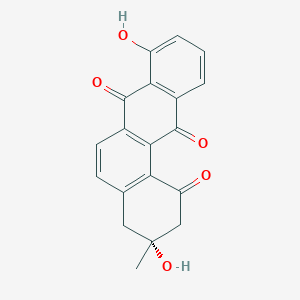
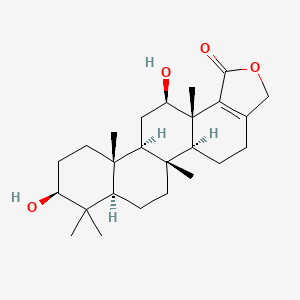
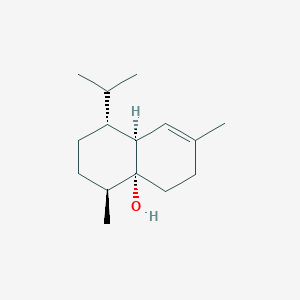
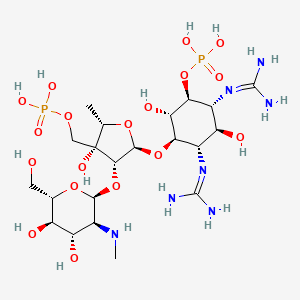
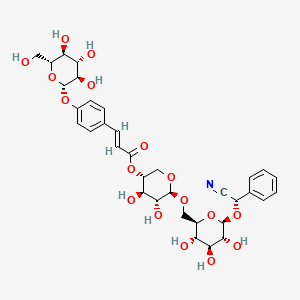
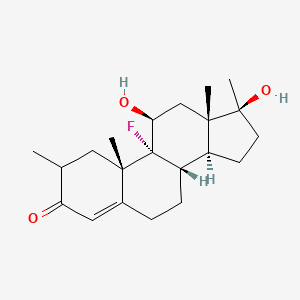
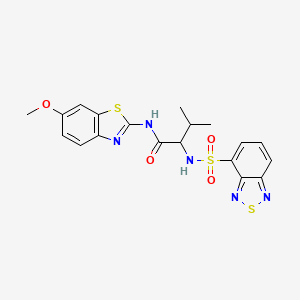
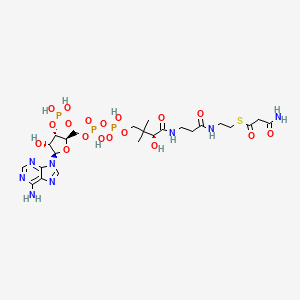
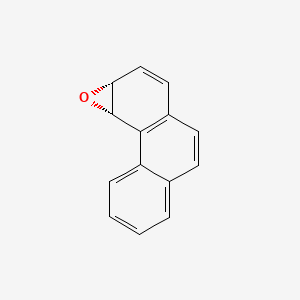
![(1S,3R,4R,6E,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1246660.png)
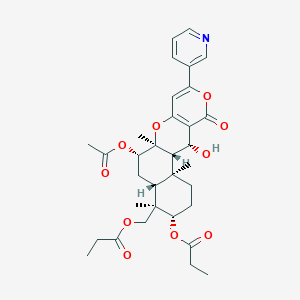
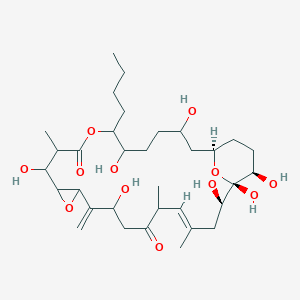
![3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl N-(1,3-benzothiazol-6-yl)carbamate](/img/structure/B1246665.png)